(3-Amino-2-fluorophenyl)boronic acid

Descripción general

Descripción

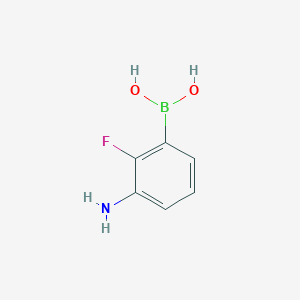

(3-Amino-2-fluorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of an amino group at the third position and a fluorine atom at the second position on the phenyl ring, along with a boronic acid functional group. This compound is a white to light yellow crystalline solid at room temperature and is known for its versatility in various chemical reactions and applications.

Mecanismo De Acción

Target of Action

The primary target of (3-Amino-2-fluorophenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

Boronic acids in general are known for their stability, which contributes to their bioavailability . They are relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The rate of reaction is considerably accelerated at physiological pH . Additionally, boronic acids are only marginally stable in water, and their hydrolysis is dependent on the substituents in the aromatic ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-amino-2-fluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: (3-Amino-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and organic halides or triflates in the presence of a palladium catalyst and a base.

Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents in aqueous or organic solvents.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of suitable bases or acids.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted aromatic compounds.

Aplicaciones Científicas De Investigación

While the search results do not specifically focus on the applications of "(3-Amino-2-fluorophenyl)boronic acid", they do provide information on the synthesis of 3-amino-4-fluorophenylboronic acid and the broader applications of boronic acids in various fields .

Synthesis of 3-Amino-4-Fluorophenylboronic Acid:

The synthetic method for 3-amino-4-fluorophenylboronic acid involves several steps :

- Bromination: o-fluoronitrobenzene undergoes bromination with N-bromo-succinimide to produce 2-fluoro-5-bromo nitrobenzene .

- Reduction: The product from step (1) is reduced using iron powder to generate 2-fluoro-5-bromaniline .

- Coupling Boronation: The product from step (2) reacts with tetrahydroxy diboron in a coupled mode to yield 3-amino-4-fluorophenylboronic acid .

General Applications of Boronic Acids:

Boronic acids, including fluorophenylboronic acids, have significant applications in chemistry, including :

- Organic Synthesis: Arylboronic acids are widely used in organic synthesis .

- Electrochemistry: They are utilized in electrochemistry .

- Separation Techniques: Boronic acids are employed in separation techniques .

- Fluorophores and Sensors: They serve as building blocks for fluorophores and sensors .

- Polymers and Materials Chemistry: Boronic acids are used in polymers and materials chemistry .

- Pharmacy: They have applications in the pharmaceutical industry .

Boronic acids can form strong, reversible covalent bonds with diols, and have low toxicity, making them useful in various applications .

Specific Examples of Boronic Acid Applications:

- Detection of Gram-Positive Bacteria: Phenylboronic acids can be incorporated into solid phase scaffolds to aid the chromatographic separation of diol-containing molecules and can be used for labeling and detection of Gram-positive bacteria .

- Proteasome Inhibitors: Boronic acid-based inhibitors have been designed for several classes of enzymes. Bortezomib (Velcade), a proteasome inhibitor, is approved for the treatment of non-Hodgkin’s lymphoma and multiple myeloma .

- Antifungal Agents: Boroxole-containing compounds like AN2690 have been discovered as potent antifungal agents .

Comparación Con Compuestos Similares

(3-Fluorophenyl)boronic acid: Lacks the amino group, making it less versatile in certain reactions.

(4-Fluorophenyl)boronic acid: The fluorine atom is positioned differently, affecting its reactivity and applications.

(3-Chloro-4-fluorophenyl)boronic acid: Contains a chlorine atom, which can alter its chemical properties and reactivity.

Uniqueness: (3-Amino-2-fluorophenyl)boronic acid is unique due to the presence of both amino and fluorine groups on the phenyl ring, which enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds .

Actividad Biológica

(3-Amino-2-fluorophenyl)boronic acid is a compound of interest due to its potential biological applications, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on antifungal properties, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl group. The fluorine atom in the ortho position relative to the amino group can influence the compound's reactivity and biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of various derivatives of benzoxaboroles, including those containing this compound. The Minimum Inhibitory Concentration (MIC) values for these compounds against Candida albicans, a common pathogenic fungus, were determined to assess their efficacy.

Key Findings:

- MIC Values : The MIC values for 3-amino derivatives ranged from 31 to 62 μg/mL, indicating moderate antifungal activity. In comparison, unsubstituted benzoxaborole derivatives displayed higher MIC values (62 to 125 μg/mL), suggesting that the presence of the amino group enhances activity against Candida albicans .

- Fluorine Substitution : The introduction of a fluorine atom at the para position relative to the boron atom significantly improved antifungal activity. Compounds lacking this substitution exhibited up to four times higher MIC values .

Molecular Interactions

The interaction of this compound with biological targets has been studied using various molecular modeling techniques. These studies provide insights into how such compounds could be optimized for better biological performance.

Interaction with Enzymes:

- Boronic acids have been shown to interact with enzymes through reversible covalent bonding, which can enhance their uptake in cells. For example, modifications to enhance binding affinity can lead to increased cytotoxic effects against cancer cells .

- The binding studies indicate that this compound could potentially be used as a scaffold for designing enzyme inhibitors or targeted drug delivery systems.

Case Studies

Several case studies have investigated the biological activity of boronic acids and their derivatives:

- Antifungal Efficacy : A study demonstrated that compounds similar to this compound showed significant inhibition of fungal growth, supporting its potential as an antifungal agent .

- Cytotoxicity in Cancer Models : Research has shown that boronated compounds can enhance the delivery and efficacy of cytotoxic agents in cancer therapy by utilizing specific interactions with cell surface glycans .

Summary Table of Biological Activity

| Compound | MIC (μg/mL) | Antifungal Activity | Notes |

|---|---|---|---|

| 3-Amino-2-fluorophenylboronic acid | 31-62 | Moderate | Enhanced by fluorine substitution |

| Unsubstituted benzoxaborole | 62-125 | Lower | Lacks fluorine substitution |

| Tavaborole derivative | 31 | High | Known antifungal agent |

Propiedades

IUPAC Name |

(3-amino-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQGGKXEPAGSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)N)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.